![molecular formula C9H9F3N2O4S B1450277 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid CAS No. 1712169-32-8](/img/structure/B1450277.png)

4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid

Übersicht

Beschreibung

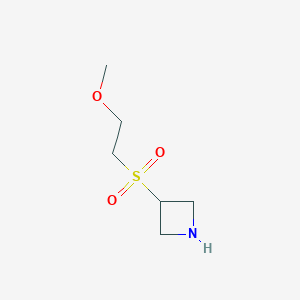

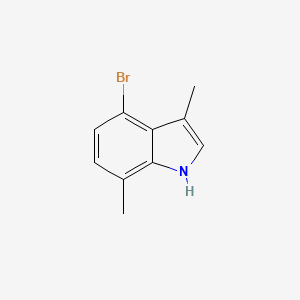

“4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid” is a compound with the CAS Number: 1712169-32-8 . It has a molecular weight of 298.24 and its IUPAC name is 4-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)benzoic acid . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of “4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid” is C9H9F3N2O4S . The InChI Code is 1S/C9H9F3N2O4S/c10-9(11,12)5-13-19(17,18)14-7-3-1-6(2-4-7)8(15)16/h1-4,13-14H,5H2,(H,15,16) .Physical And Chemical Properties Analysis

“4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid” is a powder at room temperature . The boiling point and other physical properties are not specified in the retrieved data .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition :

- Benzamide-4-sulfonamides, derived from 4-sulfamoyl benzoic acid, are effective inhibitors of human carbonic anhydrase (CA) isoforms II, VII, and IX. These inhibitors have nanomolar or subnanomolar efficacy, making them a promising class for targeting specific CA isoforms, which are critical in various physiological processes, including respiration and pH regulation (Abdoli et al., 2018).

Antimicrobial Activity :

- Compounds incorporating 4-(5-benzoyl-benzoimidazol-2) moiety with sulfamoyl derivatives exhibit significant antimicrobial effects against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Abd El-Meguid, 2014).

Nanofiltration Membrane Development :

- Novel sulfonated aromatic diamine monomers, synthesized using derivatives of trifluoromethyl-benzoic acid, have been used to develop thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and dye rejection capabilities, highlighting their potential in water treatment and dye solution processing (Liu et al., 2012).

Drug Design and Medicinal Chemistry :

- The sulfonamide group, which is a key feature in compounds like 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid, plays a crucial role in medicinal chemistry. It appears in many drugs, particularly in the sulfonamide antibacterials class. The sulfonamide moiety acts as an isostere of the carboxylic acid group in these drugs (Kalgutkar et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethylsulfamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O4S/c10-9(11,12)5-13-19(17,18)14-7-3-1-6(2-4-7)8(15)16/h1-4,13-14H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGKSKSQILDHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)

![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)